BChE-IN-4

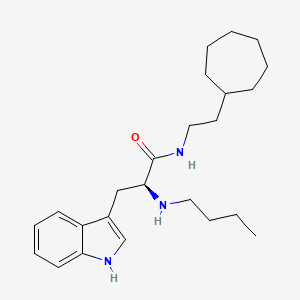

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H37N3O |

|---|---|

Molecular Weight |

383.6 g/mol |

IUPAC Name |

(2S)-2-(butylamino)-N-(2-cycloheptylethyl)-3-(1H-indol-3-yl)propanamide |

InChI |

InChI=1S/C24H37N3O/c1-2-3-15-25-23(17-20-18-27-22-13-9-8-12-21(20)22)24(28)26-16-14-19-10-6-4-5-7-11-19/h8-9,12-13,18-19,23,25,27H,2-7,10-11,14-17H2,1H3,(H,26,28)/t23-/m0/s1 |

InChI Key |

LDOSYPMIOHKIEJ-QHCPKHFHSA-N |

Isomeric SMILES |

CCCCN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCCC3CCCCCC3 |

Canonical SMILES |

CCCCNC(CC1=CNC2=CC=CC=C21)C(=O)NCCC3CCCCCC3 |

Origin of Product |

United States |

Medicinal Chemistry and Drug Design Approaches for Bche in 4 Analogs

Structure-Activity Relationship (SAR) Studies of BChE Inhibitors

Systematic Modification of Chemical Scaffolds

The foundation of a drug molecule, its chemical scaffold, is a crucial determinant of its biological activity. Medicinal chemists systematically modify these core structures to explore new chemical space and improve inhibitory potential. Various scaffolds have been investigated for BChE inhibition, including quinolines, carbazoles, chalcones, and benzohydrazides. nih.govacs.orgnih.govmdpi.com

For instance, a scaffold repurposing approach has been used to discover novel ChE inhibitors from libraries originally developed for other targets, such as DNA gyrase. nih.govacs.org This strategy can efficiently identify new chemical classes of inhibitors. nih.gov Another approach involves creating hybrid molecules by combining known pharmacophores. For example, novel inhibitors have been developed by synthesizing hybrids of carbazole (B46965) and benzylpiperazine. researchgate.net Similarly, the strategic fusion of pharmacophores like phenolic Mannich bases with versatile scaffolds such as quinoline (B57606) has been shown to accelerate the discovery of multi-target inhibitors. nih.gov Modifications can also involve altering the core ring system itself, such as converting a chalcone's unsaturated functionality to an amide, though this may sometimes lead to a reduction in inhibitory potential. nih.gov

Influence of Substituents on Potency and Selectivity

Once a promising scaffold is identified, chemists explore the impact of adding, removing, or changing various chemical groups (substituents) at different positions on the scaffold. These modifications can profoundly influence a molecule's potency (often measured by its IC₅₀ value) and its selectivity for BChE over AChE. nih.govnih.gov

For example, in a series of quinoline derivatives, the length of a methylene (B1212753) side chain linker was found to be critical; a two-methylene linker resulted in better AChE inhibition compared to three- or four-methylene linkers, suggesting an optimal length for simultaneous binding to key sites within the enzyme. mdpi.com In another study on carbazole-benzylpiperazine hybrids, the position of fluorine substitution on the phenyl ring significantly affected activity, with meta and para positions favoring AChE inhibition, while other substitutions at the meta position enhanced BChE inhibition. researchgate.net

The introduction of bulky groups can also be a key factor. The active site gorge of BChE is larger than that of AChE, partly because six aromatic amino acids in AChE's gorge are replaced by smaller, aliphatic ones in BChE. acs.orgmonash.edu This structural difference can be exploited to achieve selectivity. For instance, in one series of inhibitors based on a carbazole scaffold, a bulky carbazole ring was proposed to reside within the larger acyl pocket of BChE, contributing to its inhibitory action. acs.orgmonash.edu However, adding substituents that cause steric hindrance, such as dimethyl groups on a hexahydroquinoline ring, can also lead to a complete loss of activity. acs.orgmonash.edu

Table 1: Influence of Structural Modifications on BChE Inhibitory Activity for Select Compounds

| Compound ID | Scaffold/Class | Modification | eqBChE IC₅₀ (µM) | huBChE IC₅₀ (µM) | Selectivity (AChE/BChE) |

|---|---|---|---|---|---|

| 7 | Carbazole Derivative | Parent compound | 9.72 | - | >1.03 |

| 16 | Carbazole Derivative | Cyclization of methoxy (B1213986) ester to tetrahydrofuran (B95107) ring | 0.763 | 0.443 | >22.6 |

| 18-20 | Carbazole Derivative | Addition of dimethyl group on hexahydroquinoline ring | Inactive | - | - |

| 7c | Quinoline Derivative | Specific substituent pattern | 0.08 | - | 132-fold vs control |

| 11g | Quinoline-Morpholine | 2-methylene linker | 28.37 | - | - |

Data compiled from multiple sources. acs.orgmdpi.comresearchgate.net Note: eqBChE refers to equine BChE and huBChE refers to human BChE. Selectivity can be expressed in various ways; here it reflects the ratio of IC₅₀ values.

Optimization of Binding Affinity to BChE

The ultimate goal of SAR studies is to optimize the binding affinity of an inhibitor to its target enzyme. This involves designing molecules that can form strong and specific non-covalent interactions with key amino acid residues in the BChE active site. The BChE active site is located at the bottom of a deep gorge and contains several important regions, including a catalytic active site (CAS), a peripheral anionic site (PAS) at the gorge entrance, an acyl-binding pocket, and a choline-binding site. acs.org

Key interactions that contribute to high binding affinity include:

π-π stacking: Aromatic rings on the inhibitor can interact with aromatic residues in the active site, such as Trp82, Trp231, and Phe329. acs.orgnih.gov

Hydrogen bonding: Functional groups on the inhibitor can form hydrogen bonds with residues like His438, Ser198, and Gly117. acs.orgnih.gov

Hydrophobic interactions: Nonpolar parts of the inhibitor can interact favorably with hydrophobic pockets within the enzyme. nih.gov

For example, docking models of a carbazole-based inhibitor suggested that its carbazole ring forms π-π interactions with Trp231 and Phe329, while an NH group on its hexahydroquinoline ring forms a hydrogen bond with His438. acs.orgmonash.edu Optimizing an inhibitor might involve modifying its structure to enhance these interactions or to form new ones, thereby increasing its potency. nih.gov

Computational Chemistry Methodologies in BChE Inhibitor Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, allowing scientists to model and predict molecular behavior, thereby saving time and resources. For BChE inhibitors, computational methods are used to understand ligand-enzyme interactions, predict binding affinities, and elucidate mechanisms of action.

Molecular Docking Simulations for Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. nih.gov It is widely used in structure-based drug design to understand how potential inhibitors fit into the BChE active site and to identify key binding interactions. nih.govnih.gov

In a typical docking study, the 3D crystal structure of BChE (often obtained from the Protein Data Bank, e.g., PDB ID: 1P0P) is used as the target. nih.gov The docking software then places the candidate inhibitor into the active site in various conformations and scores them based on how well they fit and the strength of their predicted interactions. excli.de These scores help prioritize compounds for synthesis and biological testing. excli.de

Docking studies have successfully rationalized experimental findings. For example, simulations have shown that potent inhibitors can interact with both the CAS and PAS of BChE simultaneously. nih.gov These "dual-binding site" inhibitors often show high potency. Docking can also explain selectivity; simulations might show that a compound fits well into the larger BChE active site but clashes with residues in the narrower AChE gorge, explaining its preference for BChE. nih.gov Key interactions frequently identified by docking include π-π stacking with Trp82 and hydrogen bonds with the catalytic triad (B1167595) residues. researchgate.net

Molecular Dynamics (MD) Simulations for Complex Stability and Mechanism Elucidation

While molecular docking provides a static snapshot of the enzyme-inhibitor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations use the principles of classical mechanics to simulate the movements and interactions of atoms and molecules over time, providing insights into the stability of the complex and the flexibility of the protein. nih.govnih.gov

MD simulations are used to:

Assess Complex Stability: By tracking the root-mean-square deviation (RMSD) of the protein and ligand atoms over time, researchers can determine if the inhibitor remains stably bound in the active site. A stable complex is indicated by RMSD values that reach a plateau and fluctuate within a narrow range. nih.gov For example, a 133 ns simulation of a BChE-inhibitor complex showed that it reached equilibrium around 22 ns and remained stable thereafter, with RMSD fluctuations limited to a range of 1.2-1.9 Å. nih.gov

Elucidate Binding Mechanisms: MD simulations can reveal the dynamic nature of the interactions between the inhibitor and the enzyme. researchgate.net They can show how the enzyme's structure, particularly flexible regions like the omega loop at the entrance to the active site gorge, might adapt to accommodate the inhibitor. nih.govresearchgate.net This provides a more realistic picture of the binding event than static docking models. mdpi.com

Refine Binding Poses: The results from MD simulations can be used to validate and refine the binding poses predicted by molecular docking. nih.gov By observing the complex's behavior over tens or hundreds of nanoseconds, scientists can gain greater confidence in the predicted binding mode. nih.govresearchgate.net

These computational approaches, from docking to MD simulations, are integral to the rational design of novel and improved BChE inhibitors, guiding the optimization process and providing a deeper understanding of the molecular basis of inhibition. nih.govpnas.orgrsc.org

Table of Compounds Mentioned

| Compound Name/Identifier |

|---|

| BChE-IN-4 |

| Rivastigmine |

| Tacrine |

| Donepezil (B133215) |

| Galantamine |

| Compound 7 (Carbazole Derivative) |

| Compound 16 (Carbazole Derivative) |

| Compound 18-20 (Carbazole Derivative) |

| Compound 7c (Quinoline Derivative) |

| Compound 11g (Quinoline-Morpholine Hybrid) |

| Compound 7a (Carbazole-benzylpiperazine hybrid) |

| Compound 7e (Carbazole-benzylpiperazine hybrid) |

| Compound 7h (Carbazole-benzylpiperazine hybrid) |

| Compound 7k (Carbazole-benzylpiperazine hybrid) |

| Compound 2 (Chalcone Derivative) |

| Compound 3 (Chalcone Derivative) |

| Compound 22 (Chalcone Derivative) |

| Compound 23 (Chalcone Derivative) |

| Compound 3 (DNA Gyrase Inhibitor Scaffold) |

| Compound 18 (DNA Gyrase Inhibitor Scaffold) |

| Ethopropazine |

| NSC620023 |

| NSC164949 |

| NSC164952 |

Virtual Screening Techniques for Novel Inhibitor Identification

Virtual screening has emerged as a powerful tool in the discovery of novel butyrylcholinesterase (BChE) inhibitors, enabling the rapid and cost-effective screening of large compound libraries. researchgate.netnih.govmdpi.com This computational technique plays a crucial role in identifying potential drug candidates by predicting their binding affinity and interaction with the target enzyme. researchgate.netmdpi.com The process typically involves the use of a three-dimensional structure of the BChE enzyme, often obtained from crystallographic data, to dock and score candidate molecules. researchgate.netmdpi.com

In the context of identifying novel BChE inhibitors like this compound and its analogs, a structure-based virtual screening approach is commonly employed. researchgate.netmdpi.com This methodology begins with the preparation of a target protein structure, such as the human BChE crystal structure (PDB entry: 4BDS), where key residues in the active site are defined to create a binding pocket. mdpi.com A library of compounds, which can range from commercially available databases to in-house collections, is then computationally docked into this active site. researchgate.netmdpi.com

The screening process is often hierarchical, starting with less computationally intensive methods to filter large numbers of compounds, followed by more rigorous docking protocols for a smaller subset of promising candidates. researchgate.net The final selection of hits for experimental validation is typically based on their docking scores, which estimate the binding energy, and an analysis of their predicted binding modes to ensure key interactions with the enzyme's active site residues. researchgate.netmdpi.com For instance, interactions with residues in the catalytic anionic site and the peripheral anionic site of BChE are considered important for potent inhibition. mdpi.com

The table below summarizes the typical steps involved in a virtual screening workflow for the identification of novel BChE inhibitors.

| Step | Description |

| 1. Target Preparation | The 3D structure of BChE is prepared, ensuring correct protonation states and defining the binding site. |

| 2. Ligand Library Preparation | A diverse library of small molecules is prepared, often involving 3D structure generation and energy minimization. |

| 3. Molecular Docking | The ligand library is docked into the active site of BChE using specialized software. |

| 4. Scoring and Ranking | Docked poses are scored based on their predicted binding affinity, and compounds are ranked accordingly. |

| 5. Post-Docking Analysis | The binding modes of top-ranked compounds are visually inspected to identify key interactions with the enzyme. |

| 6. Hit Selection | A final set of compounds is selected for in vitro biological evaluation based on docking scores and binding mode analysis. |

Pharmacophore Modeling

Pharmacophore modeling is another key computational strategy in the design and discovery of novel BChE inhibitors, including analogs of this compound. nih.govresearchgate.net This technique focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to the BChE active site and exert its inhibitory effect. nih.govresearchgate.net A pharmacophore model serves as a 3D query to search for new molecules with the desired features in compound databases. nih.gov

Both ligand-based and structure-based approaches can be used to develop pharmacophore models. nih.gov In a ligand-based approach, a set of known active BChE inhibitors with structural diversity is used to derive a common set of chemical features responsible for their activity. nih.gov Conversely, a structure-based approach utilizes the 3D structure of the BChE active site, often with a co-crystallized ligand, to define the key interaction points. nih.gov

A typical pharmacophore model for a BChE inhibitor includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.netnih.gov For example, a six-feature model developed based on a BChE-ligand complex might consist of two hydrogen bond acceptor points, two hydrophobic points, one aromatic ring point, and one positive ionizable point. nih.gov The distances and angles between these features are critical for a molecule to fit optimally into the enzyme's active site.

Once a pharmacophore model is generated and validated, it can be used to screen large chemical databases to identify novel scaffolds that match the pharmacophoric features. nih.govnih.gov The hits obtained from this screening are then typically subjected to further filtering, such as applying Lipinski's rule of five for drug-likeness, and molecular docking studies to refine the selection of candidates for synthesis and biological testing. nih.gov

The table below outlines the key features commonly found in pharmacophore models for BChE inhibitors.

| Pharmacophoric Feature | Role in BChE Inhibition |

| Aromatic Ring | Interacts with aromatic residues in the active site gorge, such as Trp82, through π-π stacking. |

| Hydrogen Bond Acceptor | Forms hydrogen bonds with key residues like His438 in the catalytic triad. |

| Hydrogen Bond Donor | Can interact with residues in the active site to stabilize the ligand-enzyme complex. |

| Hydrophobic Group | Occupies hydrophobic pockets within the active site, contributing to binding affinity. |

| Positive Ionizable Center | Interacts with the anionic site of BChE, which is important for substrate recognition. |

Synthetic Strategies for BChE Inhibitors

Novel Analog Synthesis

The synthesis of novel analogs of BChE inhibitors, such as those related to the tryptophan-based scaffold of this compound, is a critical aspect of medicinal chemistry research aimed at improving potency, selectivity, and pharmacokinetic properties. The chemical synthesis of these compounds often involves multi-step reaction sequences to construct the desired molecular architecture.

A common strategy for the synthesis of tryptophan-based BChE inhibitors involves the use of L-tryptophan as a starting material, which provides the core indole (B1671886) structure. The synthesis of this compound and its analogs, as described in the work by Meden et al. (2020), showcases a modular synthetic approach. This allows for the systematic variation of different parts of the molecule to explore structure-activity relationships (SAR).

The general synthetic route often begins with the protection of the amino and carboxylic acid groups of tryptophan. This is followed by a key step, such as a coupling reaction, to introduce a side chain that can interact with the BChE active site. For instance, the synthesis might involve the coupling of the protected tryptophan with an appropriate amine or alcohol to form an amide or ester linkage. Subsequent deprotection steps then yield the final inhibitor.

The table below provides a generalized overview of a synthetic approach for tryptophan-based BChE inhibitors, based on the strategies employed for compounds like this compound.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Protection of Tryptophan | Boc anhydride, base | Protects the amino group to prevent side reactions. |

| 2 | Esterification | Alcohol, acid catalyst | Protects the carboxylic acid group. |

| 3 | Amide Coupling | Amine, coupling agent (e.g., HATU) | Introduces the desired side chain to explore SAR. |

| 4 | Deprotection | Acid (e.g., TFA) | Removes the protecting groups to yield the final compound. |

Through such synthetic strategies, a library of analogs can be generated where different functional groups are introduced at various positions of the tryptophan scaffold. This allows for a detailed investigation of how structural modifications impact the inhibitory activity against BChE and selectivity over the related enzyme, acetylcholinesterase (AChE).

Radiotracer Synthesis for BChE Imaging

The development of radiotracers for BChE imaging using positron emission tomography (PET) is a promising area of research for the diagnosis and monitoring of neurodegenerative diseases like Alzheimer's disease. The synthesis of such radiotracers involves the incorporation of a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), into the structure of a potent and selective BChE inhibitor.

For tryptophan-based inhibitors like this compound, the synthesis of a corresponding radiotracer would require the introduction of a radionuclide at a position that does not significantly compromise its binding affinity for BChE. The indole ring of tryptophan presents several potential sites for radiofluorination. thno.orgnih.gov

The synthesis of an ¹⁸F-labeled tryptophan analog typically involves a multi-step process. acs.orgnih.govnih.gov A precursor molecule is first synthesized, which is designed to facilitate the radiolabeling reaction. acs.orgnih.gov This precursor often contains a leaving group, such as a tosylate or a nitro group, at the position where the ¹⁸F is to be introduced. acs.org The radiosynthesis is then carried out by reacting the precursor with [¹⁸F]fluoride in a nucleophilic substitution reaction. acs.orgnih.govnih.gov

The table below outlines a general strategy for the synthesis of an ¹⁸F-labeled tryptophan-based BChE inhibitor for PET imaging.

| Step | Description | Key Considerations |

| 1. Precursor Synthesis | A non-radioactive precursor molecule is synthesized with a suitable leaving group for fluorination. | The precursor should be stable and allow for efficient radiolabeling. |

| 2. Radiolabeling | The precursor is reacted with [¹⁸F]fluoride to introduce the radionuclide. | Reaction conditions (temperature, solvent, base) need to be optimized for high radiochemical yield. |

| 3. Deprotection | Any protecting groups on the molecule are removed to yield the final radiotracer. | Deprotection should be rapid and not affect the radiolabeled product. |

| 4. Purification | The radiotracer is purified, typically using high-performance liquid chromatography (HPLC). | High radiochemical purity is essential for in vivo imaging studies. |

The development of such radiotracers based on the this compound scaffold could provide valuable tools for studying the role of BChE in the brain and for the development of new therapies for Alzheimer's disease.

Preclinical Research on Bche in 4 and Bche Inhibition in Disease Models

BChE in Alzheimer's Disease (AD) Pathogenesis

AD is a neurodegenerative disorder marked by cognitive decline and the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs) in the brain mdpi.commdpi.com. The cholinergic hypothesis of AD suggests that the degeneration of cholinergic neurons and the resulting loss of cholinergic neurotransmission contribute significantly to the cognitive and behavioral symptoms observed in patients mdpi.com. While AChE is the primary target of currently approved AD drugs, the role of BChE in AD pathogenesis is increasingly recognized patsnap.comoup.com.

Altered BChE Levels and Activity in AD Progression

In the AD brain, a notable shift occurs in the balance between AChE and BChE activity. As the disease progresses, AChE activity decreases significantly, potentially due to neuronal loss, while BChE levels and activity tend to increase pnas.orgoup.comacs.orgnih.gov. This altered ratio of BChE to AChE in affected cortical regions can change dramatically, from approximately 0.2 in the normal brain to as high as 11 in the AD brain pnas.org. This increase in BChE activity is suggested to exacerbate the cholinergic deficit by further hydrolyzing available ACh oup.com. Studies have shown that increasing levels of BChE correlate positively with the development of hallmark cortical and neocortical amyloid-rich neuritic plaques and neurofibrillary tangles in AD pnas.orgdovepress.com.

Interaction of BChE with Amyloid-β (Aβ) Peptides

BChE has been implicated in the pathology of AD beyond its role in ACh hydrolysis through its interactions with Aβ peptides nih.govresearchgate.net.

The precise role of BChE in Aβ fibril formation and aggregation is complex and has been the subject of research. Some studies suggest that BChE can influence the aggregation process of Aβ peptides. In vitro studies have shown that human BChE can delay the onset and decrease the rate of Aβ fibril formation pnas.org. This effect appears to be dose-dependent pnas.org. In contrast, AChE has been shown to accelerate the assembly of Aβ into fibrils pnas.orgfrontiersin.org. The C-terminus of BChE is thought to be involved in an interaction with soluble Aβ conformers, which may contribute to its attenuating effect on fibril formation pnas.org. However, other research indicates that BChE is associated with fibrillar Aβ plaques, suggesting a potential role in plaque maturation nih.gov. An extended form of the BChE signal peptide has also been reported to self-aggregate and enhance amyloid fibril formation in vitro, suggesting a potential role in AD development if translated nih.gov.

Histochemical studies of AD brain tissue consistently show the presence of BChE in association with Aβ plaques nih.govresearchgate.netresearchgate.net. BChE activity is particularly associated with fibrillar, β-pleated sheet forms of Aβ, a feature that may distinguish AD pathology from plaques found in non-demented individuals nih.gov. While Aβ immunostaining typically detects a larger number of plaques, BChE staining is observed in a subpopulation of these plaques nih.gov. Double-labeling experiments have demonstrated that BChE-positive plaques are also Aβ-positive nih.gov. This colocalization suggests a direct or indirect involvement of BChE in the formation or maturation of Aβ plaques nih.govresearchgate.net. Studies in transgenic mouse models of AD, such as the APPSWE/PSEN1dE9 mouse, have also shown BChE association with Aβ plaques, mirroring observations in human AD brains nih.govresearchgate.net. Incubation of brain tissues from BChE-knockout AD mouse models with exogenous BChE has further shown that the enzyme can become associated with Aβ plaques researchgate.netnih.gov.

Association with Neurofibrillary Tangles

Beyond its association with Aβ plaques, BChE has also been found in neurofibrillary tangles (NFTs), another hallmark pathological feature of AD pnas.orgmdpi.commdpi.comdovepress.comannaly-nevrologii.com. Studies have indicated that increasing levels of BChE correlate positively with the development of NFTs pnas.org. Furthermore, research on the K variant of the BCHE gene suggests a potential association with the severity of AD-related neurofibrillary tangles researchgate.netnih.gov. Homozygosity for the BCHE-K variant has been reported to be overrepresented in individuals with NFT-only pathology at a young age, suggesting it might be a risk factor for the development of NFT pathology in younger individuals researchgate.netnih.gov. However, one study examining hippocampal tissue found BChE localized in only a small proportion (~10%) of classic NFTs, in contrast to its more prevalent association with amyloid plaques researchgate.net. This suggests the association might be context-dependent or less pronounced compared to Aβ plaques.

Interrelation with Apolipoprotein E (ApoE)

There are several potential interactions and interrelations between BChE and Apolipoprotein E (ApoE), a protein strongly implicated in AD risk, particularly the ApoE ε4 allele mdpi.commdpi.comoup.com. Both BChE and ApoE are produced in the liver and secreted into circulation oup.com. They are also found in various brain cells, including astrocytes and other glial cells oup.com. Notably, both proteins have been observed in AD pathology, including plaques and neurofibrillary tangles oup.com.

Research suggests a synergistic interaction between the APOE ε4 allele and certain variants of the BCHE gene, such as the K variant (BCHE-K), in influencing the risk of late-onset AD oup.comnih.govresearchgate.netnih.govresearchgate.net. Studies have indicated that individuals carrying both the APOE ε4 allele and the BCHE-K variant may have a significantly increased risk of developing AD compared to non-carriers of both genes nih.govnih.gov. For instance, one prospective cohort study reported a 3.7-fold greater risk of incident AD or mild cognitive impairment (MCI) in individuals with both variants nih.govnih.gov. This synergistic effect appears to influence the risk of developing AD/MCI but not necessarily the rate of brain atrophy or cognitive decline before the onset of cognitive impairment, suggesting a potential disease stage-dependent interaction nih.govnih.gov.

In Vivo Studies Utilizing BChE-IN-4 and BChE Inhibitors

In vivo studies employing animal models are fundamental to evaluating the effects of BChE inhibitors and understanding the physiological roles of BChE in complex biological systems, particularly in the context of neurodegenerative diseases and cognitive function. These models allow for the assessment of behavioral changes and pathological markers following pharmacological intervention or genetic modification of BChE activity.

Animal Models of Neurodegenerative Diseases (e.g., AD Mouse Models)

Various animal models, particularly transgenic mouse lines mimicking aspects of AD pathology and knockout models for cholinesterases, have been utilized to investigate the impact of BChE inhibition.

APP/PS1 transgenic mice, which overexpress mutated human amyloid precursor protein (APP) and presenilin 1 (PS1), are widely used to study amyloid-beta (Aβ) deposition and associated cognitive deficits relevant to AD. Research using BChE inhibitors in APP/PS1 mice has explored their potential to ameliorate cognitive impairment and influence AD-like pathology. Studies have shown that selective BChE inhibition can elevate brain acetylcholine (B1216132) levels and improve cognitive performance in aged rats and lower brain levels of Aβ in transgenic mice overexpressing human Aβ, such as APP/PS1 models. nih.govnih.gov For instance, administering cymserine (B1245408) analogs, which are BChE inhibitors, to double-transgenic mice (human APP swe+PS1) overexpressing Aβ resulted in reduced levels of Aβ40 and Aβ42 in the brain. nih.gov Cognitive deficits have been observed in APP/PS1 mice starting at certain ages, becoming more comprehensive with age. harvard.eduuniprot.orgwikipedia.org

The 5xFAD mouse model is another aggressive model of amyloidosis, overexpressing five familial AD mutations in APP and PSEN1, leading to rapid Aβ plaque formation and neuroinflammation. Studies in 5xFAD mice have investigated the relationship between BChE activity and Aβ pathology. Increased levels of BChE have been observed in the brains of aged AD mice, including 5xFAD mice, compared to wild-type littermates. oup.com Research suggests that BChE is enriched within Aβ plaques in AD patient brains and promotes Aβ fibril formation, and that BChE knockout can reduce Aβ deposition in AD mouse models like the 5xFAD. Selective BChE inhibitors have been evaluated in this model, with some studies indicating that targeting BChE might influence Aβ aggregation. Cognitive deficits, such as impaired spatial learning and memory, have been reported in 5xFAD mice at various ages.

Acetylcholinesterase (AChE) knockout (AChE-KO) mice provide a model to study the physiological role of BChE in the absence of the primary acetylcholine-hydrolyzing enzyme, AChE. AChE-KO mice survive to adulthood and exhibit increased sensitivity to BChE inhibitors, suggesting that BChE activity plays a compensatory role for AChE function. harvard.edunih.gov Studies in AChE-KO junctions have shown that while miniature endplate currents are prolonged compared to wild-type, inhibition of BChE with specific inhibitors did not further prolong these currents, indicating BChE is not limiting acetylcholine duration at the neuromuscular junction in these mice. harvard.edu However, inhibition of BChE decreased evoked quantal acetylcholine release in AChE-KO neuromuscular junctions. harvard.edu This increased sensitivity to BChE inhibitors in AChE-KO mice highlights BChE's role in neurotransmission and its potential to hydrolyze excess acetylcholine in relevant regions, including the brain.

Butyrylcholinesterase knockout (BChE-KO) models are used to directly investigate the functions of BChE. Studies in BChE-KO mice have explored their susceptibility to neurotoxic agents and their baseline cognitive function. Research indicates that knocking out BChE in the 5xFAD mouse model leads to a reduction in fibrillar Aβ plaque deposition. The absence of BChE has also been associated with altered cognitive functions in some studies, although findings can vary depending on the specific cognitive domain tested and the age of the mice. For example, some research suggests that BChE-KO mice may exhibit enhanced fear extinction memory and resistance to age-related cognitive decline. Conversely, other studies have suggested that BChE knockout mice exhibit cognitive and memory impairments. These seemingly contradictory findings underscore the complex roles of BChE in the central nervous system.

Evaluation of Cognitive Function in Preclinical Models

Evaluating cognitive function in preclinical models is critical for assessing the potential therapeutic benefits of BChE inhibitors. A variety of behavioral tests are employed to measure different aspects of learning and memory in rodents. These include the T-maze, radial arm water maze, and novel object recognition test. nih.govnih.govharvard.eduwikipedia.org

Studies utilizing BChE inhibitors, such as cymserine analogs (PEC and BNC), have demonstrated improvements in cognitive performance in aged rats in tests like the T-maze, with treated animals making fewer errors and having faster runtimes compared to controls. nih.gov In Aβ-challenged mice, selective BChE inhibition mediated by compounds like PEC has been shown to reverse cognitive impairment in recognition memory tests, comparable to the effects of selective AChE inhibitors or dual inhibitors. nih.gov

In transgenic models like APP/PS1 and 5xFAD, cognitive deficits are well-documented and serve as key endpoints for evaluating therapeutic interventions. APP/PS1 mice show progressive cognitive impairment in working memory, recognition memory, and spatial memory, detectable from around 6 months of age. harvard.eduwikipedia.org Similarly, 5xFAD mice exhibit significant cognitive deficits in spatial learning and memory. Studies involving genetic manipulation of BChE, such as BChE knockout, have also investigated cognitive outcomes, with some results suggesting potential effects on fear memory and age-related cognitive decline.

While specific detailed cognitive data for this compound across these diverse models was not extensively available in the search results, the reported efficacy of this compound in reducing learning and memory impairments in a mouse model of cholinergic deficiency harvard.edu aligns with the broader findings that targeting BChE can have beneficial effects on cognitive function in preclinical models relevant to neurodegenerative diseases.

Table 1: Summary of Findings in Animal Models

| Animal Model | BChE Modulation/Inhibition Investigated | Key Findings Related to Pathology/Cognition |

| APP/PS1 Transgenic Mice | BChE Inhibitors (e.g., cymserine analogs) | Reduced Aβ levels; Improved cognitive performance. nih.govnih.gov |

| 5xFAD Transgenic Mice | BChE Inhibition, BChE Knockout | Reduced fibrillar Aβ deposition (BChE KO); Increased BChE levels with age; Potential influence on Aβ aggregation. Cognitive deficits observed. |

| AChE Knockout Mice | BChE Inhibitors | Increased sensitivity to BChE inhibitors; BChE compensates for AChE; BChE inhibition affects evoked ACh release. harvard.edunih.gov |

| BChE Knockout Mice | Genetic BChE Ablation | Reduced fibrillar Aβ deposition (in 5xFAD background); Varied effects on cognitive function reported. |

| Aged/Aβ-challenged Mice | BChE Inhibitors | Improved cognitive performance in learning and memory tests. nih.govnih.gov |

Learning and Memory Assessments

Studies have investigated the impact of BChE inhibition on learning and memory in preclinical models. Selective inhibition of BChE has been shown to elevate brain acetylcholine levels and improve cognitive performance in aged rats, specifically in maze navigation tasks pnas.org. In a mouse model of Alzheimer's disease induced by oligomerized Aβ 1-42 peptide injection, a selective BChE inhibitor, BChE-IN-14 (compound 19c), enhanced memory and cognitive functions, demonstrating quicker response times compared to donepezil (B133215) targetmol.com. Genetic invalidation of BChE in mice has also been reported to augment spatial learning and memory capacities mdpi.com. Furthermore, inhibition of BChE enhanced fear conditioning memory and fear extinction memory in mice mdpi.com. These findings suggest that modulating BChE activity can positively influence learning and memory processes in the context of cholinergic deficits and neurodegenerative conditions pnas.orgnih.govmdpi.com.

Modulatory Effects on Neuropathological Markers

BChE has been implicated in the neuropathology of AD, including its association with amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) researchgate.netmdpi.comnih.gov. Research indicates that BChE activity is increased in the brains of AD patients and is highly associated with Aβ plaques, NFTs, and cerebral amyloid angiopathy researchgate.net. While some evidence suggests BChE may be involved in the transformation of diffuse plaques into mature ones, other observations propose it might attenuate plaque deposition nih.gov. Studies in transgenic mouse models of AD have shown that the absence of BChE protein resulted in decreased fibrillar Aβ plaque deposition, suggesting a role for BChE in modulating Aβ plaque formation nih.gov.

Selective, reversible inhibition of brain BChE by certain compounds has been shown to lower amyloid-beta peptide levels in transgenic mice that overexpress human mutant amyloid precursor protein pnas.org. In cultured human SK-N-SH neuroblastoma cells, these inhibitors reduced intra- and extracellular β-amyloid precursor protein and secreted β-amyloid peptide levels without affecting cell viability pnas.org.

BChE is also associated with neuroinflammation. It is primarily expressed in glial cells, particularly astrocytes, in the human brain mdpi.comnih.gov. Increased BChE activity is associated with A1 astrocytes in the AD brain, and BChE produced by reactive astrocytes may worsen cognitive functions by accelerating acetylcholine decay nih.gov. BChE plays a significant role in inflammation, partly through the cholinergic anti-inflammatory pathway medscidiscovery.comfrontiersin.org. Studies have shown that BChE inhibitors can suppress neuroinflammation in mice models induced by lipopolysaccharides (LPS) and Aβ nih.gov.

In Vivo Imaging and Biomarker Research with this compound

In vivo imaging techniques, such as Positron Emission Tomography (PET) and near-infrared fluorescence imaging, are being explored to visualize and quantify BChE activity and its role in disease progression.

Near-Infrared Fluorogenic Probes

Butyrylcholinesterase-activated near-infrared (NIR) fluorogenic probes have been developed for in vivo imaging. These probes are designed to be activated by BChE, resulting in a "turn-on" NIR fluorescence signal acs.orgacs.org. One such probe, DTNP, is composed of a cyclopropane (B1198618) moiety as a recognition unit, a hemicyanine fluorophore as the NIR reporter, and a BChE inhibitor as a therapeutic unit acs.org. These probes specifically bind BChE with high sensitivity and have shown potential for nerve cell protection acs.org. They function as substrates for BChE in in vitro assays and can specifically image endogenous BChE in living cells acs.org.

Positron Emission Tomography (PET) Tracers ([11C]4)

Positron Emission Tomography (PET) utilizing radiolabeled BChE inhibitors is being investigated as a method for in vivo assessment of BChE levels in the brain, particularly in the context of AD nih.govlareferencia.infonih.gov. A potent BChE selective inhibitor, referred to as [11C]4, has been radiolabeled with carbon-11 (B1219553) ([11C]) for use as a PET tracer nih.govlareferencia.infonih.gov.

Studies in mouse models have demonstrated that [11C]4 can cross the blood-brain barrier (BBB) and is quickly washed out of the brain in wild-type mice nih.govlareferencia.infonih.gov. Longitudinal PET studies using [11C]4 in an AD mouse model (5xFAD mice) showed increased levels of BChE in AD-affected brain areas, including the cerebral cortex, hippocampus, striatum, thalamus, cerebellum, and brain stem, compared to age-matched control animals nih.govlareferencia.infonih.govresearchgate.net. This accumulation of the radiotracer over time in these regions during early disease progression correlated well with the accumulation of Aβ plaques, as assessed by [18F]florbetaben-PET imaging nih.govlareferencia.infonih.gov. These findings suggest that BChE, as visualized by PET imaging with tracers like [11C]4, could serve as a promising early biomarker for incipient AD nih.gov. Metabolism and biodistribution studies confirmed the in vivo stability of [11C]4 and its ability to cross the BBB nih.govlareferencia.infonih.govresearchgate.net. Blocking studies further confirmed the specificity of its binding nih.govlareferencia.infonih.govresearchgate.net.

In Vitro Studies on BChE and Inhibitors

In vitro studies are crucial for understanding the direct effects of BChE and its inhibitors at the cellular level, as well as for characterizing the potency and selectivity of BChE inhibitors.

Cell-Based Assays (e.g., Neuroblastoma Cells, Glial Cell Cultures)

Cell-based assays using various cell lines, including neuroblastoma cells and glial cell cultures, are employed to study BChE activity, localization, and the effects of inhibitors.

Human SK-N-SH neuroblastoma cells have been used to assess the impact of BChE inhibitors on amyloid precursor protein (APP) processing and Aβ peptide levels. Treatment with selective BChE inhibitors has been shown to reduce intra- and extracellular APP and secreted Aβ40 levels in these cells without affecting cell viability pnas.org. This indicates a direct effect of BChE inhibition on amyloid metabolism in a neuronal cell line.

BChE is expressed in glial cells, particularly astrocytes, in the brain mdpi.comnih.govrndsystems.com. Glial cells are involved in neuroinflammation and produce various signaling molecules nih.gov. Since BChE is found in glial cells and its levels increase with astrocyte activation, glial cell cultures are valuable models for studying the role of glial BChE in neuroinflammatory processes and the effects of BChE inhibitors on these cells nih.govrndsystems.com.

Cell-based assays are also used to evaluate the potency and selectivity of BChE inhibitors. For instance, BChE-IN-14 (compound 19c) has been shown to inhibit both equine serum BChE (eqBChE) and human BChE (hBChE) in vitro, with reported half-maximal inhibitory concentrations (IC50) targetmol.com.

Enzyme activity in live whole cells, such as undifferentiated and differentiated SH-SY5Y neuroblastoma cells, can be measured using substrates like butyrylthiocholine (B1199683) to specifically assess BChE activity nih.gov. These assays often involve monitoring the production of thiocholine (B1204863), which can then react with a chromogenic reagent like 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) to produce a detectable signal nih.govsigmaaldrich.com. While SH-SY5Y cells primarily express AChE, they also contain catalytically active BChE, making them suitable for studying both enzymes nih.gov.

Studies using near-infrared fluorogenic probes like BChE-NIRFP in living cells, including SH-SY5Y cells and HEK 293 cells, have demonstrated the specificity of these probes for endogenous BChE and their low cytotoxicity acs.org.

Enzyme Inhibition Assays (e.g., Ellman's Assay)

Enzyme inhibition assays are fundamental tools in characterizing the pharmacological profile of compounds targeting enzymatic activity. The Ellman's assay, a widely used spectrophotometric method, is commonly employed to measure the activity of cholinesterases, including butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). harvard.edunih.gov This assay relies on the enzymatic hydrolysis of a thiocholine ester substrate, such as acetylthiocholine (B1193921) iodide or butyrylthiocholine iodide, which releases thiocholine. harvard.edunih.gov The released thiocholine then reacts with Ellman's reagent (5,5′-dithiobis(2-nitrobenzoic acid), DTNB) to form a yellow colored anion, 5-mercapto-2-nitrobenzoic acid, whose absorbance can be measured spectrophotometrically at 412 nm. nih.gov The rate of increase in absorbance is directly proportional to the enzyme activity.

Studies investigating the compound referred to as AChE/BChE/MAO-B-IN-4 have demonstrated its potent inhibitory activity against both human AChE and human BChE enzymes. Research indicates that this compound exhibits IC₅₀ values of 0.0458 µM for human AChE and 0.075 µM for human BChE. This suggests that the compound is a potent inhibitor of both key cholinesterase enzymes.

The inhibitory effects quantified by such assays, typically expressed as IC₅₀ values (the half maximal inhibitory concentration), provide crucial data on the potency of a compound in inhibiting a specific enzyme.

| Enzyme Target | Species | IC₅₀ (µM) | Source |

| Acetylcholinesterase (AChE) | Human | 0.0458 | |

| Butyrylcholinesterase (BChE) | Human | 0.075 |

Studies on Aβ Fibril Formation in Vitro

The aggregation of amyloid-beta (Aβ) peptides into fibrils and plaques is a hallmark of Alzheimer's disease pathology. In vitro studies investigating the effects of compounds on Aβ fibril formation are essential for understanding their potential to interfere with this process.

Research on the compound referred to as AChE/BChE/MAO-B-IN-4 indicates that it shows significant activity in preventing β-amyloid plaque aggregation. This suggests a potential role for this compound in inhibiting the self-assembly of Aβ peptides into toxic aggregates.

Beyond the specific compound, studies on butyrylcholinesterase itself have shown that BChE can influence Aβ fibril formation in vitro. Human BChE has been reported to attenuate amyloid fibril formation, affecting the kinetics of this process. Specifically, BChE can prolong the lag phase and reduce the apparent rate of Aβ fibril formation in a dose-dependent manner. In contrast, acetylcholinesterase has been shown to facilitate Aβ fibril formation. These findings highlight a differential role for the two cholinesterases in the context of amyloid pathology and provide a basis for understanding how inhibitors targeting these enzymes might impact Aβ aggregation. The observed ability of the compound referred to as AChE/BChE/MAO-B-IN-4 to prevent Aβ aggregation in vitro aligns with the broader understanding of BChE's potential to attenuate this process.

Therapeutic Implications and Future Research Directions

BChE as a Therapeutic Target in Neurodegenerative Conditions

BChE's altered activity and distribution in neurodegenerative diseases, notably AD, underscore its potential as a therapeutic target.

In the healthy brain, AChE is the primary enzyme terminating cholinergic neurotransmission by hydrolyzing ACh at the synaptic cleft. nih.govpnas.orgpsychiatrist.comnih.govtandfonline.com However, in the progression of AD, there is a significant loss of cholinergic neurons and a marked decrease in AChE activity in affected brain regions like the temporal cortex and hippocampus. mdpi.compsychiatrist.commdpi.comfrontiersin.orgnih.gov Concurrently, BChE activity has been observed to increase in these areas, suggesting it may compensate for the diminished AChE function and become the principal enzyme responsible for ACh hydrolysis in later stages of the disease. nih.govmdpi.compsychiatrist.comresearchgate.netresearchgate.nettandfonline.comfrontiersin.orgnih.govacs.org This shift in enzymatic activity highlights BChE's crucial role in exacerbating the cholinergic deficit observed in AD, which is strongly linked to cognitive impairment. mdpi.comresearchgate.net Inhibiting BChE, therefore, presents a strategy to increase ACh availability in the brain and ameliorate cholinergic dysfunction. nih.govmdpi.comresearchgate.netnih.govresearchgate.netwjgnet.com

Table 1: Changes in Cholinesterase Activity in Alzheimer's Disease

| Enzyme | Healthy Brain Activity | Advanced AD Brain Activity | Implication in AD |

| AChE | Predominant (~80%) | Decreased (up to 85% loss) pnas.orgpsychiatrist.comfrontiersin.orgnih.gov | Contributes to cholinergic deficit mdpi.comresearchgate.net |

| BChE | Minor role | Increased (up to 165%) frontiersin.orgnih.govacs.org | Compensates for AChE loss, exacerbates cholinergic deficit nih.govmdpi.compsychiatrist.comtandfonline.com |

Beyond its role in ACh hydrolysis, emerging evidence suggests that BChE may directly influence the pathological processes underlying AD progression. Studies indicate a correlation between increased BChE levels and the development of amyloid-rich neuritic plaques and neurofibrillary tangles, key hallmarks of AD. pnas.orgtandfonline.com BChE has been proposed to interact with amyloid-beta (Aβ) peptides, potentially promoting their aggregation and deposition, thereby contributing to neurotoxicity and disease advancement. mdpi.comresearchgate.netnih.govacs.orgresearchgate.netmdpi.com Research using selective BChE inhibitors or BChE knockout models in animals has shown promising results, including reduced Aβ plaque load and improved cognitive function. pnas.orgresearchgate.nettandfonline.comnih.govresearchgate.net These findings suggest that targeting BChE could offer not only symptomatic relief by enhancing cholinergic neurotransmission but also potentially modify the disease course by interfering with core pathological mechanisms.

Exploration of Multifunctional Ligands Targeting BChE

Given the complex and multifactorial nature of neurodegenerative diseases, a promising therapeutic strategy involves the development of multifunctional ligands that simultaneously target multiple pathways implicated in the disease. BChE is increasingly being integrated into the design of such ligands. researchgate.netresearchgate.netresearchgate.netx-mol.netresearchgate.netnih.govmdpi.com These compounds aim to leverage BChE inhibition to address cholinergic deficits while also modulating other relevant targets, such as enzymes involved in protein aggregation (e.g., β-secretase), oxidative stress (e.g., MAO), neuroinflammation, or receptors like the 5-HT6 receptor. researchgate.netx-mol.netresearchgate.netnih.govmdpi.com This approach seeks to provide a more comprehensive therapeutic effect by simultaneously addressing different facets of the disease pathology, potentially leading to improved efficacy and slowing of disease progression compared to single-target therapies.

Table 2: Examples of Multifunctional Ligand Targets Including BChE

| Primary Target (in combination with BChE) | Potential Therapeutic Benefit |

| Monoamine Oxidases (MAO-A/B) | Reduced oxidative stress, modulation of neurotransmitter levels x-mol.netresearchgate.netnih.gov |

| Amyloid-beta (Aβ) aggregation | Inhibition of plaque formation researchgate.netresearchgate.net |

| Neuroinflammation | Reduction of inflammatory response researchgate.netmdpi.com |

| 5-HT6 Receptors | Modulation of neurotransmission, potential anti-amnesic effects mdpi.com |

| Metal Chelation | Reduction of metal-induced aggregation and oxidative stress x-mol.netnih.gov |

Novel Therapeutic Avenues Beyond Cholinergic Hypothesis

While the cholinergic hypothesis remains a cornerstone of AD treatment strategies, the understanding of neurodegenerative diseases is expanding to include a broader range of pathological processes. Research is exploring therapeutic avenues that go beyond simply restoring ACh levels. These include targeting protein misfolding and aggregation (like Aβ and tau), reducing neuroinflammation, combating oxidative stress, and modulating various neurotransmitter systems and receptors (e.g., NMDA, serotonergic, histaminergic). nih.govpnas.orgpsychiatrist.comtandfonline.comresearchgate.netnih.govmdpi.commdpi.commsjonline.orgelmerpub.com BChE's potential involvement in some of these non-cholinergic pathways, such as its association with Aβ aggregation and neuroinflammation, positions BChE inhibitors and multifunctional ligands targeting BChE as relevant players in these novel therapeutic strategies. nih.govmdpi.comtandfonline.comnih.govacs.orgresearchgate.netmdpi.com Future research aims to further elucidate BChE's roles in these complex pathways and develop therapies that capitalize on these insights.

Advancements in BChE-IN-4 and Related Probe Development

The compound this compound and related molecules are being explored in the development of advanced tools for studying BChE activity and for potential therapeutic applications.

The development of highly selective and sensitive probes for imaging BChE activity in vivo is crucial for better understanding its role in disease progression, for early diagnosis, and for monitoring therapeutic responses. Compounds related to this compound are being investigated in this context. For instance, a BChE-activated near-infrared (NIR) probe, known as DTNP, has been developed. acs.orgresearchgate.netacs.org This probe is designed to be activated by BChE, producing a detectable signal, and also incorporates a BChE inhibitor moiety, suggesting a potential theranostic application – combining diagnosis through imaging with therapy through enzyme inhibition. acs.orgacs.org In vivo studies with DTNP in AD mouse models have shown its ability to cross the blood-brain barrier, detect BChE activity, and potentially rescue cognitive impairment. acs.orgacs.org Another study describes a novel BChE-selective inhibitor, referred to as compound 4, which has been successfully utilized as a PET tracer for longitudinally imaging BChE levels in the brains of AD model mice, demonstrating a correlation between increased BChE and Aβ plaque accumulation. thno.org These advancements in probe development, including those related to the this compound scaffold, represent significant progress towards non-invasive methods for studying BChE in living subjects and developing agents that can simultaneously diagnose and treat neurodegenerative conditions. tandfonline.comacs.orgresearchgate.netacs.orgthno.orgscilit.com

Table 3: Examples of BChE-Targeting Probes

| Probe Name | Type of Probe | Application | Key Features | Reference |

| DTNP | NIR Fluorogenic Probe | Imaging and Theranostics (potential) | BChE-activated, contains BChE inhibitor moiety, crosses BBB, in vivo imaging acs.orgresearchgate.netacs.org | acs.orgresearchgate.netacs.org |

| Compound 4 | PET Tracer | Imaging | Potent and selective BChE inhibitor, used for longitudinal PET imaging in AD mouse model thno.org | thno.org |

Improved Inhibitor Potency and Selectivity

The development of potent and selective BChE inhibitors is a crucial aspect of exploring their therapeutic potential. Potency refers to the concentration of an inhibitor required to achieve a given level of enzymatic inhibition, while selectivity refers to the inhibitor's preference for BChE over other enzymes, particularly AChE fishersci.catmj.ro. High potency is desirable for achieving therapeutic effects at lower doses, potentially reducing off-target interactions. Selectivity for BChE over AChE is important, especially in conditions like AD, to selectively modulate cholinergic activity where BChE levels are altered, potentially minimizing side effects associated with broad cholinesterase inhibition nih.govwikipedia.orgfishersci.ca.

Research efforts have focused on identifying and designing compounds that exhibit improved potency and selectivity towards BChE. Various strategies are employed, including high-throughput screening of compound libraries and structure-based rational design nih.govfishersci.cauni.lu. Studies have identified novel chemical scaffolds with promising inhibitory activity and selectivity profiles wikipedia.orgfishersci.cauni.lu. For instance, some compounds achieve greater potency through specific interactions within the BChE active site, such as π-stacking and hydrogen bonding wikipedia.org. Selectivity can be enhanced by designing compounds that exploit the structural differences between the active sites of BChE and AChE wikipedia.orgfishersci.ca. Compounds that clash with residues in the AChE binding site while fitting favorably in the broader BChE active site can exhibit enhanced BChE selectivity wikipedia.orgwikidata.org.

Examples of compounds studied for their BChE inhibitory properties include both existing drugs with some BChE activity (like Rivastigmine, which inhibits both AChE and BChE) and novel compounds identified through screening or design efforts nih.govsci-hub.sefishersci.ca. Studies comparing the inhibitory profiles of different compounds highlight the varying degrees of potency and selectivity that can be achieved fishersci.catmj.ro. The ongoing discovery and optimization of compounds with improved potency and selectivity are critical steps in advancing the therapeutic application of BChE inhibition nih.govfishersci.ca.

Unanswered Questions and Future Research Trajectories

Despite the growing interest in BChE as a therapeutic target, several unanswered questions and avenues for future research remain. A more comprehensive understanding of the precise physiological roles of BChE in both healthy and diseased states is still needed wikidata.orgguidetomalariapharmacology.org. While its compensatory role in cholinergic neurotransmission, particularly in conditions of AChE deficit, is recognized, its other potential functions, such as involvement in lipid metabolism and inflammation, warrant further investigation mims.comnih.govprobes-drugs.org.

Future research trajectories include the continued search for highly potent and selective BChE inhibitors with favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier for central nervous system applications fishersci.canih.gov. Exploring novel chemical classes and scaffolds beyond existing cholinesterase inhibitors is also a key direction nih.govfishersci.ca.

Further research is needed to fully elucidate the therapeutic potential of selective BChE inhibition in various conditions, including different stages of Alzheimer's disease, Parkinson's disease, and potentially other neurological or inflammatory disorders nih.govmims.comnih.gov. The identification of biomarkers that can predict patient response to BChE inhibitor therapy could help in personalizing treatment approaches mims.comguidetomalariapharmacology.orgguidetopharmacology.org.

Investigating the potential disease-modifying effects of BChE inhibition, beyond symptomatic relief, is another important area of research nih.govnih.gov. Studies exploring the interaction of BChE inhibitors with other pathological processes, such as amyloid-beta aggregation in AD, are ongoing nih.govuni.luwikidata.orgnih.gov.

Q & A

Basic: What experimental models are recommended for evaluating BChE-IN-4's inhibitory efficacy in Alzheimer's disease research?

Answer:

this compound's efficacy should be tested using a tiered approach:

- In vitro assays : Measure half-maximal inhibitory concentration (IC₅₀) using recombinant human BChE or brain homogenates to assess enzyme activity inhibition .

- Cell-based models : Use neuronal cell lines (e.g., SH-SY5Y) to evaluate cytotoxicity and dose-dependent responses.

- In vivo models : Employ transgenic mice (e.g., APP/PS1) or cholinergic deficit models to study cognitive improvements via behavioral tests like the Morris water maze .

Ensure controls include wild-type animals and vehicle-treated groups to isolate compound-specific effects .

Basic: How should dose-response experiments for this compound be designed to ensure reproducibility?

Answer:

- Concentration range : Use logarithmic dilutions (e.g., 0.1–100 µM) to capture full dose-response curves.

- Replicates : Include triplicate measurements per concentration to account for variability.

- Positive controls : Compare with established BChE inhibitors (e.g., donepezil) to validate assay sensitivity.

- Data normalization : Express results as percentage inhibition relative to baseline enzyme activity.

Document protocols in supplemental materials to enable replication, adhering to journal guidelines for data transparency .

Advanced: How can researchers resolve contradictions in reported inhibition kinetics of this compound across studies?

Answer:

- Assay standardization : Compare buffer conditions (pH, temperature) and substrate concentrations, as these influence enzyme kinetics .

- Meta-analysis : Aggregate data from multiple studies using tools like PRISMA to identify confounding variables (e.g., tissue-specific BChE isoforms) .

- Cross-validation : Replicate conflicting experiments under controlled conditions, ensuring statistical power (≥80%) to detect true effect sizes .

Address discrepancies in the discussion section by hypothesizing mechanistic explanations (e.g., allosteric modulation) .

Advanced: What strategies enhance cross-species translational validity of this compound findings?

Answer:

- Species comparison : Test this compound in humanized mouse models and non-human primates to assess blood-brain barrier (BBB) penetration and pharmacokinetic profiles .

- Biomarker alignment : Corrogate CSF BChE activity with cognitive outcomes to establish translatable endpoints.

- Omics integration : Use transcriptomics/proteomics to identify conserved pathways affected by BChE inhibition .

Publish negative results in repositories like Zenodo to avoid publication bias .

Methodological: What statistical approaches are optimal for analyzing this compound's therapeutic effects?

Answer:

- Parametric tests : Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for normally distributed data.

- Non-parametric alternatives : Apply Kruskal-Wallis tests for skewed datasets (common in behavioral studies).

- Effect size reporting : Include Cohen’s d or η² to quantify therapeutic impact beyond p-values .

Pre-register analysis plans on platforms like Open Science Framework to reduce data dredging .

Advanced: How can this compound research be integrated with existing Alzheimer's therapeutics?

Answer:

- Combination studies : Design experiments co-administering this compound with amyloid-β-targeting drugs (e.g., aducanumab) to assess synergistic effects.

- Systematic reviews : Use Boolean operators (AND/OR/NOT) in PubMed/Google Scholar to identify overlapping mechanisms (e.g., "BChE inhibitor" AND "neuroinflammation") .

- Clinical relevance : Prioritize endpoints aligned with FDA guidelines (e.g., ADAS-Cog scores) for translational relevance .

Basic: What ethical considerations apply to in vivo studies of this compound?

Answer:

- Animal welfare : Follow ARRIVE 2.0 guidelines for humane endpoints and minimize sample sizes via power calculations .

- Institutional approval : Obtain IACUC approval for protocols involving cognitive stress tests (e.g., water maze) .

- Data sharing : Deposit raw behavioral data in FAIR-aligned repositories to reduce redundant experiments .

Methodological: How should researchers optimize literature reviews for this compound?

Answer:

- Search syntax : Use Google Scholar operators like

intitle:"BChE inhibitor" AND Alzheimerto filter high-impact studies . - Citation tracking : Mine references from seminal papers (e.g., this compound’s original discovery) using tools like Connected Papers.

- Critical appraisal : Evaluate study quality via QUADAS-2 for in vitro/in vivo bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.